Cas no 142356-54-5 (1H-Benzimidazole, 2-chloro-5,6-diiodo-)

1H-Benzimidazole, 2-chloro-5,6-diiodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061005999-500mg |
2-Chloro-5,6-diiodo-1H-benzimidazole |
142356-54-5 | 98% | 500mg |
$1,118.44 | 2023-03-01 | |
Alichem | A061005999-1g |
2-Chloro-5,6-diiodo-1H-benzimidazole |
142356-54-5 | 98% | 1g |
$2,186.19 | 2023-03-01 | |
Alichem | A061005999-250mg |
2-Chloro-5,6-diiodo-1H-benzimidazole |
142356-54-5 | 98% | 250mg |
$825.08 | 2023-03-01 |
1H-Benzimidazole, 2-chloro-5,6-diiodo- 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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3. Book reviews
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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9. Book reviews
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
1H-Benzimidazole, 2-chloro-5,6-diiodo-に関する追加情報
Comprehensive Overview of 1H-Benzimidazole, 2-chloro-5,6-diiodo- (CAS No. 142356-54-5)
1H-Benzimidazole, 2-chloro-5,6-diiodo- (CAS No. 142356-54-5) is a halogenated benzimidazole derivative with significant applications in pharmaceutical and material science research. This compound, characterized by its unique chloro and diiodo substitutions, has garnered attention for its potential in drug discovery, particularly in targeting enzyme inhibition and antimicrobial activity. Researchers are increasingly exploring its role in small-molecule therapeutics and organic semiconductors, aligning with trends in personalized medicine and green chemistry.
The structural features of 2-chloro-5,6-diiodo-1H-benzimidazole make it a versatile intermediate in synthetic chemistry. Its iodine-rich backbone facilitates cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing complex molecules for cancer research and antiviral drug development. Recent studies highlight its utility in designing fluorescent probes for bioimaging, addressing the growing demand for non-invasive diagnostic tools.
In the context of sustainability, this compound’s potential as a catalyst ligand in renewable energy applications has sparked interest. With the rise of green synthesis methodologies, researchers are optimizing its use in metal-organic frameworks (MOFs) to reduce waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).
From a commercial perspective, CAS 142356-54-5 is often searched alongside terms like "high-purity benzimidazole derivatives" and "halogenated heterocycles supplier", reflecting its niche market demand. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP) for laboratory use.
Emerging discussions in AI-driven drug discovery have further amplified interest in this compound. Computational models predict its binding affinity for kinase targets, accelerating lead optimization in precision medicine. Additionally, its photophysical properties are being explored for OLED materials, catering to the electronics industry’s push for energy-efficient displays.
Safety remains a priority; while not classified as hazardous, proper handling protocols for halogenated compounds are emphasized. Storage recommendations typically include ambient conditions in light-resistant containers to preserve stability, as degradation may affect experimental reproducibility.
In summary, 1H-Benzimidazole, 2-chloro-5,6-diiodo- exemplifies the intersection of chemical innovation and multidisciplinary research. Its adaptability across life sciences and advanced materials ensures its relevance in addressing contemporary scientific challenges, from infectious diseases to sustainable technology.
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